tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C15H18F3NO3. It is part of the azetidine family, which are four-membered nitrogen-containing heterocycles. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications .
Preparation Methods
The synthesis of tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, followed by the introduction of the trifluoromethylphenoxy group. The reaction conditions often require the use of strong bases and specific solvents to ensure the desired product’s formation. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs .
Chemical Reactions Analysis
tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Scientific Research Applications
tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The azetidine ring can also participate in various biochemical pathways, influencing the compound’s overall effects .
Comparison with Similar Compounds
tert-Butyl 3-(3-(trifluoromethyl)phenoxy)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate: This compound has a dimethylamino group instead of the trifluoromethylphenoxy group, leading to different chemical properties and applications.
tert-Butyl 3-(hydroxyimino)azetidine-1-carboxylate: . The unique trifluoromethyl group in this compound makes it particularly valuable for applications requiring high binding affinity and stability.
Properties
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)phenoxy]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19-8-12(9-19)21-11-6-4-5-10(7-11)15(16,17)18/h4-7,12H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAODWMJVJAXEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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